molecular formula C12H14FNO3 B12476590 Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B12476590
M. Wt: 239.24 g/mol
InChI Key: YGSRMXVYSVSFBR-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a fluorophenoxy group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with the pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or nucleophiles can be used under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl (2S,4S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8-,10-/m0/s1

InChI Key

YGSRMXVYSVSFBR-WPRPVWTQSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2F

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2F

Origin of Product

United States

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